N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide selectively binds to the orexin-1 receptor, which is primarily expressed in the hypothalamus and plays a key role in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activation of the orexin-1 receptor, N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide reduces the activity of the orexin system, which leads to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep-wake cycles and appetite, N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide has been shown to reduce anxiety-like behavior in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide is its selectivity for the orexin-1 receptor, which reduces the likelihood of off-target effects. Additionally, N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide. One area of interest is the potential use of N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide in the treatment of sleep disorders, such as insomnia and narcolepsy. Additionally, N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide may have potential as a treatment for anxiety disorders and drug addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide involves the reaction of 1-naphthol with 2-(2,4-dioxo-1,3-dihydro-2H-benzimidazol-5-yl)acetic acid, followed by the addition of thionyl chloride and 1,3-benzodioxole. The resulting product is then purified by column chromatography to obtain N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve sleep quality and reduce the symptoms of insomnia in preclinical studies. Additionally, N-1,3-benzodioxol-5-yl-2-(1-naphthyloxy)acetamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-19(20-14-8-9-17-18(10-14)24-12-23-17)11-22-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFGMEOICLIEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(naphthalen-1-yloxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.